molecular formula C19H19NO5 B5559182 ethyl 1-ethyl-5-(2-furoyloxy)-2-methyl-1H-indole-3-carboxylate

ethyl 1-ethyl-5-(2-furoyloxy)-2-methyl-1H-indole-3-carboxylate

Cat. No. B5559182
M. Wt: 341.4 g/mol
InChI Key: DIVMJJQCBPVNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ethyl-5-(2-furoyloxy)-2-methyl-1H-indole-3-carboxylate, also known as FEIM, is a compound with potential applications in scientific research. It belongs to the indole family of compounds and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-(2-furoyloxy)-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival. In addition, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to reduce oxidative stress and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

Ethyl 1-ethyl-5-(2-furoyloxy)-2-methyl-1H-indole-3-carboxylate has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity, which makes it a good candidate for in vitro and in vivo studies. However, this compound has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on ethyl 1-ethyl-5-(2-furoyloxy)-2-methyl-1H-indole-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential use in cancer treatment. More research is needed to determine its antitumor activity and potential side effects. In addition, this compound could be studied for its potential use in other diseases such as cardiovascular disease and diabetes. Overall, this compound is a promising compound with potential applications in scientific research.

Synthesis Methods

Ethyl 1-ethyl-5-(2-furoyloxy)-2-methyl-1H-indole-3-carboxylate can be synthesized using a multistep process starting from 2-methylindole. The first step involves the reaction of 2-methylindole with ethyl chloroformate to form ethyl 2-methyl-1H-indole-3-carboxylate. This intermediate product is then reacted with furoic acid and triethylamine to form this compound, which is this compound.

Scientific Research Applications

Ethyl 1-ethyl-5-(2-furoyloxy)-2-methyl-1H-indole-3-carboxylate has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its potential use in cancer treatment, as it has been shown to have antitumor activity.

properties

IUPAC Name

ethyl 1-ethyl-5-(furan-2-carbonyloxy)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-4-20-12(3)17(19(22)23-5-2)14-11-13(8-9-15(14)20)25-18(21)16-7-6-10-24-16/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVMJJQCBPVNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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